Cas no 161282-02-6 (1-(4-Amino-3-methylphenyl)-4-piperidinol)

1-(4-Amino-3-methylphenyl)-4-piperidinol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-AMINO-3-METHYLPHENYL)-4-PIPERIDINOL
- 1-(4-amino-3-methylphenyl)piperidin-4-ol
- 1-(4-Amino-3-methylphenyl)-4-piperidinol
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- Inchi: 1S/C12H18N2O/c1-9-8-10(2-3-12(9)13)14-6-4-11(15)5-7-14/h2-3,8,11,15H,4-7,13H2,1H3
- InChI Key: HCPXOFWBBBSNEK-UHFFFAOYSA-N
- SMILES: OC1CCN(C2C=CC(=C(C)C=2)N)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 202
- Topological Polar Surface Area: 49.5
1-(4-Amino-3-methylphenyl)-4-piperidinol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4207078-0.1g |
1-(4-amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95.0% | 0.1g |
$326.0 | 2025-03-15 | |
Chemenu | CM307144-5g |
1-(4-Amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95% | 5g |
$559 | 2022-09-29 | |
Enamine | EN300-4207078-0.05g |
1-(4-amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95.0% | 0.05g |
$218.0 | 2025-03-15 | |
Aaron | AR021BCT-250mg |
1-(4-amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95% | 250mg |
$666.00 | 2025-02-14 | |
Aaron | AR021BCT-100mg |
1-(4-amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95% | 100mg |
$474.00 | 2025-02-14 | |
Aaron | AR021BCT-2.5g |
1-(4-amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95% | 2.5g |
$2566.00 | 2025-02-14 | |
1PlusChem | 1P021B4H-1g |
1-(4-amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95% | 1g |
$1228.00 | 2024-06-20 | |
1PlusChem | 1P021B4H-2.5g |
1-(4-amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95% | 2.5g |
$2346.00 | 2024-06-20 | |
1PlusChem | 1P021B4H-500mg |
1-(4-amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95% | 500mg |
$971.00 | 2024-06-20 | |
Enamine | EN300-4207078-10.0g |
1-(4-amino-3-methylphenyl)piperidin-4-ol |
161282-02-6 | 95.0% | 10.0g |
$4052.0 | 2025-03-15 |
1-(4-Amino-3-methylphenyl)-4-piperidinol Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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2. Caper tea
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 1-(4-Amino-3-methylphenyl)-4-piperidinol
Comprehensive Overview of 1-(4-Amino-3-methylphenyl)-4-piperidinol (CAS No. 161282-02-6): Properties, Applications, and Research Insights
1-(4-Amino-3-methylphenyl)-4-piperidinol (CAS No. 161282-02-6) is a specialized organic compound with a molecular structure that combines an aromatic amine and a piperidine moiety. This unique combination grants it significant potential in pharmaceutical and chemical research. The compound's systematic name reflects its structural features: a 4-amino-3-methylphenyl group attached to a 4-piperidinol backbone. Researchers and industry professionals often search for synonyms like 4-Piperidinol, 1-(4-amino-3-methylphenyl)- or explore its role in heterocyclic compound synthesis.
In recent years, the demand for high-purity intermediates like 1-(4-Amino-3-methylphenyl)-4-piperidinol has surged due to advancements in drug discovery and medicinal chemistry. The compound's amino and hydroxyl functional groups make it a versatile building block for designing bioactive molecules. A trending topic in scientific forums is its potential application in central nervous system (CNS) drug development, given the piperidine scaffold's prevalence in neuromodulators.
From a synthetic perspective, CAS No. 161282-02-6 is often discussed in the context of catalytic hydrogenation and selective amination techniques. Laboratories prioritize its stability under ambient conditions and solubility in polar solvents, which are critical for reproducible results. Analytical methods such as HPLC and NMR spectroscopy are typically employed to verify its purity, a key concern for researchers querying "how to characterize 1-(4-Amino-3-methylphenyl)-4-piperidinol" in search engines.
Environmental and regulatory considerations are also prominent in discussions about 161282-02-6. While not classified as hazardous, its handling requires standard laboratory precautions. The compound aligns with green chemistry principles when synthesized via atom-efficient routes, a focus area for sustainable pharmaceutical manufacturing. This aspect resonates with queries like "eco-friendly synthesis of piperidine derivatives"—a growing niche in organic chemistry.
Market analyses reveal increasing interest in custom synthesis services for 1-(4-Amino-3-methylphenyl)-4-piperidinol, driven by R&D investments in small molecule therapeutics. Patent literature suggests its utility in kinase inhibitor scaffolds and G-protein-coupled receptor (GPCR) ligands, addressing search trends related to "novel drug targets 2024." Its structure-activity relationship (SAR) studies are frequently cited in academic publications, particularly in journals focusing on bioorganic chemistry.
For quality assurance, suppliers emphasize batch-to-batch consistency and provide certificates of analysis (CoA)—details highly sought after in procurement queries. Storage recommendations typically include protection from light and anhydrous conditions to preserve the compound's integrity. These practical insights address common user questions like "best practices for storing amino-phenyl piperidinols."
Emerging applications of CAS 161282-02-6 extend to material science, where its aromatic-amine component contributes to polymeric photoinitiators. This interdisciplinary relevance boosts its visibility in searches combining "piperidine" with "advanced materials." Computational chemists also utilize its structure in molecular docking simulations, reflecting the compound's adaptability across multiple scientific domains.
In summary, 1-(4-Amino-3-methylphenyl)-4-piperidinol represents a compelling case study in multifunctional heterocycles. Its balanced lipophilicity and hydrogen-bonding capacity continue to inspire innovations in precision medicine and catalysis, making it a recurring subject in both academic literature and industrial R&D workflows.
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